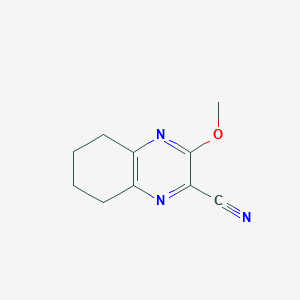
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile
Vue d'ensemble
Description
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.
Mécanisme D'action
The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Effets Biochimiques Et Physiologiques
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile and its potential applications in various fields.
Applications De Recherche Scientifique
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a fungicide and insecticide. In materials science, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
134518-32-4 |
|---|---|
Nom du produit |
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
Clé InChI |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)N1CC(=O)C(=C1N)C#N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
SMILES canonique |
CC(C)N1CC(=O)C(=C1N)C#N |
Synonymes |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

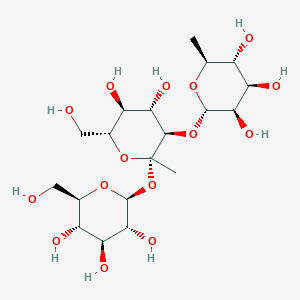

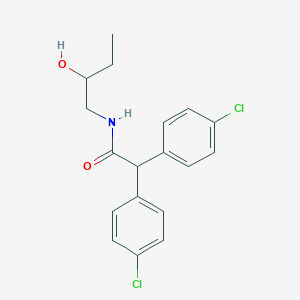
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
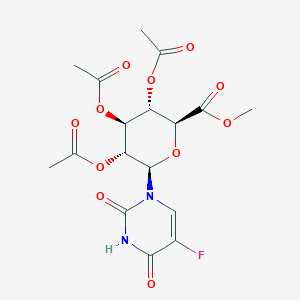
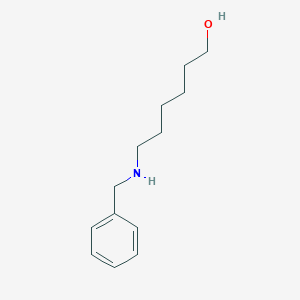

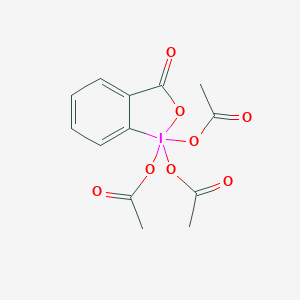
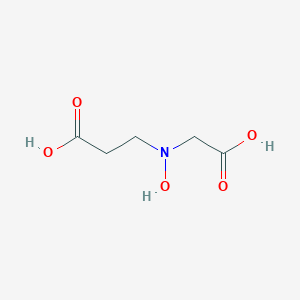

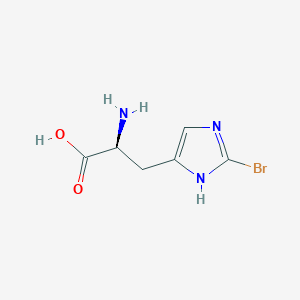
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)

